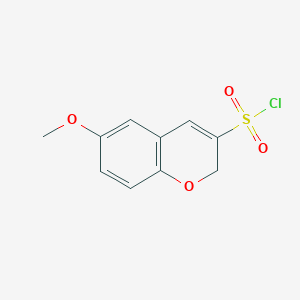

6-methoxy-2H-chromene-3-sulfonyl chloride

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H9ClO4S |

|---|---|

Molekulargewicht |

260.69 g/mol |

IUPAC-Name |

6-methoxy-2H-chromene-3-sulfonyl chloride |

InChI |

InChI=1S/C10H9ClO4S/c1-14-8-2-3-10-7(4-8)5-9(6-15-10)16(11,12)13/h2-5H,6H2,1H3 |

InChI-Schlüssel |

PYLNRCSCRXVFHM-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=C(C=C1)OCC(=C2)S(=O)(=O)Cl |

Herkunft des Produkts |

United States |

Chemical Reactivity and Derivatization Strategies of 6 Methoxy 2h Chromene 3 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center

The sulfonyl chloride moiety (-SO₂Cl) is a potent electrophile, making the sulfur atom susceptible to attack by a variety of nucleophiles. This reactivity is the cornerstone for creating numerous derivatives, as the chloride ion is an excellent leaving group. The general mechanism for these reactions is a bimolecular nucleophilic substitution, which typically proceeds in a concerted fashion for most arenesulfonyl and alkanesulfonyl chlorides. rsc.org

One of the most common and significant reactions of sulfonyl chlorides is their condensation with primary or secondary amines to form sulfonamides (-SO₂NRR'). ekb.eg This reaction is a robust and widely utilized method for generating libraries of compounds, many of which exhibit important biological activities. The synthesis is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct. cbijournal.comyoutube.com

The reaction of 6-methoxy-2H-chromene-3-sulfonyl chloride with various amines would proceed as illustrated below. The nucleophilic amine attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion and the formation of a new sulfur-nitrogen bond. The versatility of this reaction allows for the incorporation of a wide range of amine-containing fragments, including aliphatic, aromatic, and heterocyclic amines. Microwave-assisted, solvent-free conditions have also been shown to be effective for the rapid and efficient synthesis of sulfonamides from sulfonyl chlorides and amines. rsc.org

Table 1: Representative Amines for the Synthesis of Chromene-Sulfonamide Derivatives This table presents hypothetical products based on established sulfonylation reactions.

| Amine Nucleophile | Product Name |

|---|---|

| Aniline | N-phenyl-6-methoxy-2H-chromene-3-sulfonamide |

| Piperidine | 3-(piperidin-1-ylsulfonyl)-6-methoxy-2H-chromene |

| Benzylamine | N-benzyl-6-methoxy-2H-chromene-3-sulfonamide |

Analogous to the formation of sulfonamides, sulfonyl chlorides react readily with alcohols or phenols in the presence of a base to yield sulfonate esters (-SO₃R). youtube.com This reaction is a standard method for converting alcohols into excellent leaving groups for subsequent substitution or elimination reactions. youtube.com When 6-methoxy-2H-chromene-3-sulfonyl chloride is treated with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of pyridine, the corresponding methyl or ethyl 6-methoxy-2H-chromene-3-sulfonate is formed. youtube.comyoutube.com The reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the sulfur center. youtube.com

Table 2: Potential Chromene-Sulfonate Esters from Reaction with Alcohols This table presents hypothetical products based on established reactions of sulfonyl chlorides.

| Alcohol | Product Name |

|---|---|

| Methanol | Methyl 6-methoxy-2H-chromene-3-sulfonate |

| Ethanol | Ethyl 6-methoxy-2H-chromene-3-sulfonate |

| Phenol (B47542) | Phenyl 6-methoxy-2H-chromene-3-sulfonate |

The sulfonyl chloride group can serve as a precursor for other sulfur-containing functionalities, notably sulfones (-SO₂-R). While direct conversion is not typical, multi-step strategies can be employed. A common approach involves the reduction of the sulfonyl chloride to a sulfinate salt, followed by alkylation.

Alternatively, transition-metal-catalyzed cross-coupling reactions provide a more direct route. For instance, arylsulfonyl chlorides can react with aryl boronic acids in the presence of a copper catalyst to form diaryl thioethers. mdpi.com These thioethers can then be readily oxidized to the corresponding diaryl sulfones using common oxidizing agents like hydrogen peroxide. Another modern approach involves the visible-light-mediated reaction of sulfonyl chlorides with styrenes in the presence of water to generate β-hydroxysulfones. organic-chemistry.org Applying this logic, 6-methoxy-2H-chromene-3-sulfonyl chloride could be coupled with a substituted styrene (B11656) to yield a complex hydroxysulfone derivative.

Reactivity of the Chromene Core

The chromene core, particularly the benzene (B151609) ring, is amenable to further functionalization, primarily through electrophilic aromatic substitution. The existing substituents—the electron-donating methoxy (B1213986) group and the fused heterocyclic ring system—dictate the regioselectivity and reactivity of these transformations.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. wikipedia.org The outcome of such reactions on the 6-methoxy-2H-chromene scaffold is governed by the directing effects of the substituents. The methoxy group at the 6-position is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. unam.mx The sulfonyl-containing group at the 3-position and the ether oxygen of the pyran ring also influence the electron distribution.

Given the powerful activating and directing effect of the methoxy group, incoming electrophiles are expected to substitute at the positions ortho and para to it. The para position (C8) is already substituted as part of the fused ring. Therefore, substitution is most likely to occur at the ortho positions: C5 and C7.

Halogenation: Reaction with reagents like bromine (Br₂) in the presence of a Lewis acid or in a suitable solvent would likely lead to mono- or di-bromination at the C5 and/or C7 positions.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂), a strong deactivating group, likely at the C5 or C7 position. libretexts.org

Friedel-Crafts Reactions: Acylation or alkylation using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃) would introduce an acyl or alkyl group onto the aromatic ring, again predicted to occur at C5 or C7. wikipedia.org

The precise outcome of these reactions may require experimental verification, as steric hindrance and the electronic influence of the entire fused ring system play a role.

The methoxy group (-OCH₃) itself represents a point for chemical modification. The most common transformation is O-demethylation to yield the corresponding phenol (a 6-hydroxy group). This conversion is typically achieved under harsh conditions using strong reagents. chem-station.com

Common reagents for O-demethylation include:

Boron Tribromide (BBr₃): A powerful Lewis acid that effectively cleaves aryl methyl ethers, often at low temperatures. chem-station.com

Strong Protic Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond upon heating. chem-station.com

Lewis Acids: Aluminum chloride (AlCl₃) can also be used, sometimes in the presence of a nucleophilic scavenger. chem-station.com

The resulting 6-hydroxy-2H-chromene-3-sulfonyl chloride derivative would be a valuable intermediate. The newly formed phenolic hydroxyl group could be further derivatized through reactions such as etherification or esterification, adding another layer of structural diversity to the molecular scaffold.

Reaction Mechanisms and Kinetic Studies of Derivatization Processes

The derivatization of 6-methoxy-2H-chromene-3-sulfonyl chloride predominantly involves nucleophilic substitution at the sulfonyl sulfur atom. The reaction mechanisms and kinetics of these processes are influenced by several factors, including the nature of the nucleophile, solvent polarity, and the electronic and steric effects inherent to the 6-methoxy-2H-chromene scaffold.

Mechanistic Pathways

The reaction of sulfonyl chlorides with nucleophiles can proceed through several mechanistic pathways, primarily the concerted SN2-like mechanism and the stepwise addition-elimination (SAN) mechanism. mdpi.commdpi.com An elimination-addition pathway involving a sulfene (B1252967) intermediate is also possible, particularly in the presence of a strong base and an α-hydrogen, but is less common for arenesulfonyl chlorides. mdpi.com

For 6-methoxy-2H-chromene-3-sulfonyl chloride, reactions with common nucleophiles such as amines and phenols are expected to follow either the concerted SN2 or the SAN pathway. In the concerted SN2 mechanism , the nucleophile attacks the electrophilic sulfur atom, and the chloride leaving group departs in a single, synchronous step, passing through a trigonal bipyramidal transition state. mdpi.com

Alternatively, the addition-elimination (SAN) mechanism involves a two-step process. mdpi.com The nucleophile first adds to the sulfur atom to form an unstable, pentacoordinate trigonal bipyramidal intermediate. mdpi.com This intermediate then eliminates the chloride ion in the second step to yield the final product. The presence of the electron-donating 6-methoxy group on the chromene ring may slightly decrease the electrophilicity of the sulfonyl sulfur, potentially influencing the rate of the nucleophilic attack.

Kinetic Studies

Kinetic studies on the derivatization of arenesulfonyl chlorides provide valuable insights into the reaction mechanisms. The rates of these reactions are typically determined by monitoring the disappearance of the sulfonyl chloride or the appearance of the product over time, often using spectroscopic methods.

The reactions of arenesulfonyl chlorides with nucleophiles generally follow second-order kinetics, being first order in both the sulfonyl chloride and the nucleophile. royalholloway.ac.uk The rate law can be expressed as:

Rate = k [R-SO2Cl] [Nu]

where k is the second-order rate constant, [R-SO2Cl] is the concentration of the sulfonyl chloride, and [Nu] is the concentration of the nucleophile.

The reactivity is significantly influenced by the nucleophilicity of the attacking species and the polarity of the solvent. More potent nucleophiles will react at a faster rate. The solvent can affect the stability of the transition state and any intermediates. For instance, polar solvents can stabilize the charge separation in the transition state of an SN2 reaction, thereby accelerating the reaction. mdpi.com

The tables below present representative kinetic data for the reaction of an arenesulfonyl chloride with different nucleophiles in various solvents. While specific data for 6-methoxy-2H-chromene-3-sulfonyl chloride is not available, these tables illustrate the expected trends based on studies of similar compounds. mdpi.comresearchgate.net

Table 1: Representative Second-Order Rate Constants (k) for the Reaction of an Arenesulfonyl Chloride with Various Nucleophiles in Acetonitrile at 25°C

| Nucleophile | k (x 10-3 M-1s-1) |

| Aniline | 15.2 |

| p-Methylaniline | 35.8 |

| p-Chloroaniline | 3.1 |

| Phenol | 0.85 |

| p-Cresol | 1.5 |

This data is illustrative and based on general trends for arenesulfonyl chlorides.

Table 2: Effect of Solvent on the Rate Constant (k) for the Reaction of an Arenesulfonyl Chloride with Aniline at 25°C

| Solvent | Dielectric Constant (ε) | k (x 10-3 M-1s-1) |

| Dichloromethane | 8.93 | 8.5 |

| Acetone | 20.7 | 12.1 |

| Acetonitrile | 37.5 | 15.2 |

| Dimethylformamide (DMF) | 36.7 | 28.4 |

This data is illustrative and based on general trends for arenesulfonyl chlorides.

These tables demonstrate that electron-donating groups on the nucleophile increase the reaction rate, while electron-withdrawing groups decrease it. Furthermore, more polar aprotic solvents tend to accelerate the reaction. The steric hindrance provided by the bulky 2H-chromene moiety might also play a role in modulating the reaction rates compared to simpler arenesulfonyl chlorides. mdpi.com

Investigation of Biological Activities of Derived Compounds Strictly in Vitro Studies

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase Isoforms, Kinases, Proteases)

Derivatives of the 6-methoxy-2H-chromene scaffold, particularly sulfonamides, have demonstrated significant and often selective inhibitory activity against several classes of enzymes critical to physiological and pathological processes.

Carbonic Anhydrase (CA) Inhibition: Chromene-based sulfonamides have been extensively studied as inhibitors of human carbonic anhydrase (hCA) isoforms. auburn.edu Certain derivatives show potent inhibition against various isoforms, including the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII. auburn.eduupenn.edu For instance, a series of 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamides, derived from the chromene scaffold, displayed excellent inhibitory activity against the tumor-associated isoform hCA IX, with some compounds showing inhibition constants (Kᵢ) superior to the standard reference drug Acetazolamide (AAZ). auburn.edu Specifically, one unsubstituted derivative (5a) showed a Kᵢ of 16.6 nM against hCA IX, while another compound (5f) had a Kᵢ of 19.5 nM, both surpassing Acetazolamide (Kᵢ = 25.7 nM). auburn.eduupenn.edu Against hCA II, two compounds, 5f and 6f, were particularly potent with Kᵢ values of 9.3 nM and 7.5 nM, respectively, which is stronger than Acetazolamide (Kᵢ = 12.1 nM). upenn.edu

Kinase Inhibition: The chromene framework is also a key feature in the development of kinase inhibitors. A synthesized derivative, 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile, was evaluated for its inhibitory action against key kinases involved in cancer progression. mdpi.comnih.gov This compound exhibited promising efficacy against both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with IC₅₀ values of 8.90 µM and 9.70 µM, respectively. nih.gov These results are significant when compared to the reference inhibitor Sorafenib, which has IC₅₀ values of 8.10 µM (EGFR) and 9.10 µM (VEGFR-2) in the same assays. nih.gov Furthermore, other related benzo[f]chromene derivatives have been noted for their ability to block c-Src kinase activity. nih.gov

Protease Inhibition: While specific studies on 6-methoxy-2H-chromene-3-sulfonyl chloride derivatives as protease inhibitors are not widely detailed, the foundational sulfonamide group is a well-established pharmacophore in this class. tandfonline.com Sulfonamide-based compounds are known to act as inhibitors for various metalloproteases, including matrix metalloproteases (MMPs) and tumor necrosis factor-alpha converting enzyme (TACE), which are crucial in cancer and inflammation. tandfonline.com Additionally, the induction of apoptosis in cancer cells by chromene derivatives often involves the activation of caspases (e.g., caspase 3 and caspase 8), which are themselves cysteine proteases, indicating an indirect interaction with these enzyme pathways. nih.govnih.gov

Table 1: In Vitro Enzyme Inhibition Data for Chromene Derivatives

| Compound Class | Target Enzyme | Test Compound | Inhibition (Kᵢ or IC₅₀) | Reference Compound | Inhibition (Kᵢ or IC₅₀) | Source |

| Chromene Sulfonamide | hCA IX | Compound 5a | 16.6 nM (Kᵢ) | Acetazolamide | 25.7 nM (Kᵢ) | auburn.edu |

| Chromene Sulfonamide | hCA IX | Compound 5f | 19.5 nM (Kᵢ) | Acetazolamide | 25.7 nM (Kᵢ) | auburn.edu |

| Chromene Sulfonamide | hCA II | Compound 6f | 7.5 nM (Kᵢ) | Acetazolamide | 12.1 nM (Kᵢ) | upenn.edu |

| 6-Methoxy-benzo[h]chromene | EGFR | Compound 4 | 8.90 µM (IC₅₀) | Sorafenib | 8.10 µM (IC₅₀) | nih.gov |

| 6-Methoxy-benzo[h]chromene | VEGFR-2 | Compound 4 | 9.70 µM (IC₅₀) | Sorafenib | 9.10 µM (IC₅₀) | nih.gov |

Receptor Ligand Binding Assays

Receptor-ligand binding assays are a fundamental tool for determining the affinity and selectivity of a compound for a specific biological target. openaccesspub.org These assays typically use a radiolabeled or fluorescently labeled ligand to quantify the displacement by a test compound, allowing for the calculation of inhibition constants (Kᵢ).

While specific binding assay data for derivatives of 6-methoxy-2H-chromene-3-sulfonyl chloride are not extensively documented in the reviewed literature, studies on structurally related methoxy-containing compounds illustrate the application of this methodology. For example, in the screening of sigma (σ) receptor ligands, a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives were evaluated. nih.gov These assays used radiolabeled ligands ([³H]-(+)-pentazocine for σ₁ and [¹²⁵I]RHM-4 for σ₂) to determine the binding affinity and selectivity of the test compounds. nih.gov One derivative, (±)-7, demonstrated excellent affinity and selectivity for the σ₂ receptor, with a Kᵢ value of 0.59 nM, compared to a Kᵢ of 48.4 nM for the σ₁ receptor. nih.gov Such assays are crucial for profiling the pharmacological activity of new chemical entities and identifying their primary molecular targets.

Cellular Pathway Modulation in Model Systems (e.g., Apoptosis, Cell Cycle Regulation in Cell Lines)

Derivatives of the chromene scaffold have been shown to exert potent effects on fundamental cellular processes in cancer cell lines, primarily through the induction of apoptosis and disruption of the cell cycle.

Apoptosis Induction: Several novel benzo[h]chromene derivatives were found to suppress the growth of human acute myeloid leukemia (HL-60) cells by triggering apoptosis. nih.govfrontiersin.org Mechanistic studies revealed that these compounds activate both the extrinsic pathway, indicated by increased expression of Fas and caspase 8, and the intrinsic pathway, shown by decreased levels of the anti-apoptotic protein Bcl-2 and increased activation of caspase 3. nih.govnih.gov Similarly, dihydropyrano[2,3-g]chromene derivatives were reported to induce apoptosis in the K562 chronic myeloid leukemia cell line. This was associated with the upregulation of Bax, downregulation of BCL2, and activation of the tumor suppressor gene TP53.

Cell Cycle Regulation: The antiproliferative effects of chromene derivatives are also linked to their ability to modulate the cell cycle. Certain benzo[h]chromenes caused cell cycle arrest at the G1/S phase in HL-60 cells by downregulating the expression of cyclin-dependent kinase 2 (CDK-2) and CyclinD1. nih.govfrontiersin.org In other studies, 1H-benzo[f]chromene derivatives induced an accumulation of treated MCF-7/ADR (doxorubicin-resistant breast cancer) cells in the G1, S, or G1/S phases of the cell cycle, preventing their progression to mitosis. nih.gov

In Vitro Cytotoxicity and Antiproliferative Activities against Cancer Cell Lines

A significant body of research has focused on the in vitro cytotoxicity of chromene derivatives against a diverse panel of human cancer cell lines. These compounds have consistently demonstrated potent antiproliferative activity, often with selectivity for cancer cells over normal cell lines.

For example, 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile displayed strong to modest growth inhibitory activity against five different tumor cell lines. mdpi.com Its IC₅₀ values were recorded as 10.12 µg/mL against MCF-7 (breast), 8.65 µg/mL against HCT-116 (colon), 12.43 µg/mL against PC-3 (prostate), 15.21 µg/mL against A549 (lung), and 9.46 µg/mL against HepG-2 (liver) cells. nih.gov Similarly, various 1H-benzo[f]chromenes showed potent activity against prostate (PC-3), ovarian (SKOV-3), and cervical (HeLa) cancer cell lines. nih.gov Dihydropyrano[3,2-b]chromene derivatives have also been synthesized and tested, with some showing high to moderate cytotoxicity against A549 and MCF-7 cell lines. The antiproliferative effects of dihydropyrano[2,3-g]chromenes on the K562 cell line were found to be dose- and time-dependent, with IC₅₀ values decreasing over a 72-hour treatment period.

Table 2: In Vitro Cytotoxicity (IC₅₀) of Various Chromene Derivatives Against Human Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | IC₅₀ Value | Source |

| Benzo[h]chromene | HCT-116 | Colon | 8.65 µg/mL | nih.gov |

| Benzo[h]chromene | HepG-2 | Liver | 9.46 µg/mL | nih.gov |

| Benzo[h]chromene | MCF-7 | Breast | 10.12 µg/mL | nih.gov |

| Benzo[h]chromene | PC-3 | Prostate | 12.43 µg/mL | nih.gov |

| Benzo[h]chromene | A549 | Lung | 15.21 µg/mL | nih.gov |

| Dihydropyrano[2,3-g]chromene | K562 | Leukemia | 102 to 278 µM (at 72h) | |

| Benzochromene | HCT-116 | Colon | 0.3 to 50 µg/mL |

In Vitro Antimicrobial and Antifungal Potency Evaluation

In addition to anticancer properties, chromene derivatives have been evaluated for their ability to inhibit the growth of pathogenic microbes and fungi.

Antimicrobial Activity: In an agar (B569324) well diffusion study, newly synthesized 2-amino-3-cyano-4H-chromene derivatives were tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Certain compounds showed good antibacterial results, with inhibition zones comparable to the standard drug ciprofloxacin. Chromene azo derivatives also exhibited moderate inhibitory activity against tested microorganisms, with some compounds showing potent minimum inhibitory concentration (MIC) values.

Antifungal Activity: The same 2-amino-3-cyano-4H-chromene series was assessed against the fungi Candida albicans and Fusarium oxysporum, with several compounds demonstrating excellent antifungal outcomes compared to the reference drug Ketoconazole (B1673606). A separate study focused on chromenol derivatives as novel antifungal agents reported potent activity, with twelve of the fourteen tested compounds being more active than reference drugs ketoconazole and bifonazole. The most active compound, 3k, displayed MIC values ranging from 22.1 to 184.2 µM across different fungal strains. Molecular docking studies suggested that the mechanism of action for these compounds may involve the inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in fungal cell membrane synthesis.

Other In Vitro Pharmacological Activity Profiling (e.g., Antioxidant, Antidiabetic)

The therapeutic potential of chromene derivatives extends to other pharmacological areas, including antioxidant and antidiabetic activities.

Antioxidant Activity: The antioxidant capacity of various 4-hydroxy-chromene-2-one and 4H-chromene derivatives has been confirmed through in vitro assays such as the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging test. Several 4-hydroxycoumarin (B602359) derivatives showed radical scavenging activity comparable to the standards ascorbic acid and butylated hydroxytoluene (BHT). In another study, all synthesized 4H-chromene compounds showed a good percentage of inhibition in the DPPH assay when compared to standard ascorbic acid.

Antidiabetic Activity: A novel series of 2-imino or 2-oxo-2H-chromene-6-sulfonamide derivatives were designed and evaluated for their potential as antidiabetic agents. All tested derivatives showed potent inhibition of the α-amylase enzyme, with one carboxamide derivative (compound 9) being the most active, showing an IC₅₀ value of 1.08 µM. The most active compounds were also tested against the α-glucosidase enzyme and showed high potency, with IC₅₀ values of 0.548 µg/mL and 2.44 µg/mL, comparable to the reference drug Acarbose (0.604 µg/mL). Furthermore, an in vitro PPAR-γ transactivation assay revealed that these derivatives exhibited potential Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) activity, suggesting a role in improving insulin (B600854) sensitivity and glucose metabolism.

Computational and Theoretical Studies on 6 Methoxy 2h Chromene 3 Sulfonyl Chloride and Its Derivatives

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as a derivative of 6-methoxy-2H-chromene-3-sulfonyl chloride, and its protein target.

Research on chromene-based sulfonamides has utilized molecular docking to investigate their binding modes within the active sites of various enzymes. For instance, docking studies on a series of chromene-containing sulfonamides revealed their binding mechanism as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and hCA XII. These studies showed that the sulfonamide group chelates the zinc ion in the enzyme's active site, a characteristic interaction for sulfonamide-based inhibitors. nih.gov Similarly, docking simulations of novel 2H-chromene derivatives against cancer-related targets like PI3Kα and c-Met have been performed to assess their binding potential and guide the design of dual-action anticancer agents. ijpsjournal.com

In the context of anticancer research, molecular modeling of chromene-1,2,3-triazole benzene (B151609) sulfonamide hybrids highlighted a strong binding affinity for carbonic anhydrase IX (CA IX), a key biotarget associated with prostate cancer. nih.gov Other studies have explored the potential of 7-hydroxy-6-methoxy-2H-chromen-2-one as a lipoxygenase (LOX) inhibitor, with docking simulations displaying significant molecular interactions within the LOX active site. researchgate.net These computational predictions are crucial for rationalizing structure-activity relationships (SAR) and optimizing lead compounds for enhanced potency and selectivity. mdpi.com

| Chromene Derivative Class | Protein Target | Key Findings | Reference |

|---|---|---|---|

| Chromene-sulfonamides | Carbonic Anhydrase IX (CA IX) | Sulfonamide group coordinates with the active site Zn(II) ion. | nih.govnih.gov |

| Designed 2H-chromene derivatives | PI3Kα and c-Met | Identified compounds with high binding affinities, suggesting potential as dual inhibitors for cancer therapy. | ijpsjournal.com |

| 7-hydroxy-6-methoxy-2H-chromen-2-one | Lipoxygenase (LOX) | Demonstrated significant molecular interactions, supporting its potential as an anti-inflammatory agent. | researchgate.net |

| 4-Substituted-7-benzyloxy-2H-chromen-2-ones | Monoamine Oxidase B (MAO-B) | Binding models helped elucidate molecular requirements for potent and selective inhibition. |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. MD simulations are used to analyze the behavior of the ligand in the binding pocket, confirming the stability of interactions predicted by docking and providing insights into the conformational changes that may occur upon binding. ugent.be

For sulfonamide derivatives, MD simulations have been employed to validate docking results and assess the stability of the ligand-receptor complexes. nih.gov In studies of BRD4 inhibitors, MD simulations confirmed that newly designed sulfonamide compounds remained stable within the binding pocket throughout the simulation trajectory, supporting the docking predictions. nih.gov Similarly, MD simulations are used to probe the binding hypothesis of inhibitors for metabolic enzymes like Cytochrome P450, where the dynamic nature of the active site is crucial for understanding ligand binding and inhibition. mdpi.com These simulations can also be used to calculate binding free energies using methods like MM/PBSA and MM/GBSA, which provide a more quantitative estimate of binding affinity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of newly designed compounds and to understand which structural features are important for efficacy.

For chromene-sulfonamide hybrids, 3D-QSAR modeling has been successfully applied to predict their antibacterial activity. researchgate.net A study involving newly synthesized chromene-sulfonamide hybrids developed a robust 3D-QSAR model that showed a strong correlation between the predicted and experimentally determined antibacterial activities. researchgate.netcrossref.org The contour maps generated from such models provide valuable insights into the structural requirements for enhanced activity. For example, these maps can indicate regions where bulky, hydrophobic, or electrostatic groups would be beneficial for interaction with the biological target. nih.gov The predictive power of these QSAR models is useful for the virtual screening and design of novel inhibitors with improved potency. researchgate.net

| Model | Statistical Parameter | Value | Significance |

|---|---|---|---|

| 3D-QSAR | R² (Correlation Coefficient) | High | Indicates a strong correlation between predicted and experimental activities. |

| Q² (Cross-validation Coefficient) | High | Indicates the reliable predictive power of the model. |

Prediction of ADMET Properties (Computational)

The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic profile, described by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). In silico ADMET prediction is a crucial step in early-stage drug discovery, helping to identify compounds with favorable drug-like properties and flag potential liabilities before synthesis. nih.govsemanticscholar.org

Computational tools are widely used to predict the ADMET properties of chromene derivatives. ijpsjournal.com Studies on newly designed 2H-chromene derivatives have used online tools like pkCSM to predict properties such as oral bioavailability, intestinal absorption, Caco-2 permeability, and potential toxicity. ijpsjournal.com These predictions indicated that the designed compounds possessed excellent oral bioavailability and high intestinal absorption, with no predicted mutagenic or hepatotoxic effects. ijpsjournal.com Such in silico analyses are cost-effective and time-saving, allowing researchers to prioritize candidates that are more likely to have favorable pharmacokinetic profiles in vivo.

| ADMET Property | Prediction | Implication |

|---|---|---|

| Oral Bioavailability | Excellent | Good potential for oral administration. |

| Intestinal Absorption | High | Efficient absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Favorable | Suggests good potential for crossing intestinal barrier. |

| CYP450 Inhibition | None | Reduced risk of metabolic drug-drug interactions. |

| Mutagenicity | No | Low risk of genetic toxicity. |

| Hepatotoxicity | No | Low risk of liver damage. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations provide valuable information on parameters such as bond lengths, bond angles, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). nih.gov

DFT studies have been performed on various chromene derivatives to understand their structural and electronic properties. rsc.orgsemanticscholar.org These calculations are used to optimize the molecular geometry, which can then be compared with experimental data from X-ray crystallography to validate the computational method. rsc.org The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy gap between HOMO and LUMO (Egap) is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.govrsc.org A smaller energy gap generally corresponds to higher reactivity. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify the electrophilic and nucleophilic sites within the molecule, which are crucial for understanding intermolecular interactions. nih.gov

| Calculated Property | Information Provided | Typical Application |

|---|---|---|

| Optimized Geometry | Bond lengths, bond angles, dihedral angles. | Validation against X-ray data; provides the lowest energy structure. rsc.org |

| HOMO-LUMO Energy Gap (Egap) | Kinetic stability and chemical reactivity. | Predicting the reactivity and electronic transitions of the molecule. rsc.org |

| Molecular Electrostatic Potential (MEP) | Electron density distribution, nucleophilic/electrophilic sites. | Understanding intermolecular interactions and reaction mechanisms. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Intramolecular charge transfer and delocalization. | Analyzing the stability arising from electron delocalization. ekb.eg |

Conformational Analysis and Stereochemical Predictions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule, identifying the low-energy conformers is essential for understanding its biological activity, as the bioactive conformation is the one that binds to the target receptor.

The 2H-chromene scaffold is a bicyclic system that is generally considered to be approximately planar. nih.gov However, substituents on the ring can introduce conformational flexibility. Computational methods are employed to explore the conformational space of chromene derivatives and identify the most stable conformers. nih.gov While simple molecules may have a few preferred conformations, more complex derivatives require robust algorithms to thoroughly explore the potential energy surface. nih.gov Methods ranging from DFT to semi-empirical approaches are used to calculate the energies of different conformers. frontiersin.org For example, in related heterocyclic systems, it has been shown that different computational methods can yield varying results, and higher-level theory like MP2 may be needed for accurate predictions, especially for flexible side chains. frontiersin.org Understanding the preferred conformation is critical for designing molecules that fit optimally into a specific protein's binding site.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of chromene derivatives and sulfonyl chlorides is an area of active research, with a growing emphasis on green and sustainable chemistry. researchgate.netrsc.org Traditional methods for creating sulfonyl chlorides often rely on harsh reagents, but modern approaches are shifting towards more environmentally benign alternatives. organic-chemistry.orgorganic-chemistry.org

Future methodologies for synthesizing 6-methoxy-2H-chromene-3-sulfonyl chloride and its precursors are likely to incorporate:

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

Eco-Friendly Solvents and Catalysts: The use of water, ionic liquids, or other green solvents, along with non-toxic and recyclable catalysts, is a key goal in sustainable chemistry. researchgate.netrsc.org

Photocatalysis: Visible-light-mediated reactions offer a clean and sustainable energy source to drive chemical transformations, and photocatalytic methods for sulfonyl chloride synthesis are being developed. rsc.orgnih.gov

Flow Chemistry: Continuous flow reactors can offer improved safety, scalability, and control over reaction conditions, making the synthesis more efficient and reproducible.

One promising sustainable strategy involves the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts, which are readily prepared from accessible starting materials. organic-chemistry.org This approach is noted for its simple, safe, and environmentally friendly characteristics, avoiding the need for chromatographic purification and affording high yields. organic-chemistry.orgorganic-chemistry.org Adopting such strategies will be crucial for the large-scale and responsible production of chromene-based sulfonyl chlorides for further research.

Advanced Derivatization Strategies for Chemical Space Expansion

The true potential of 6-methoxy-2H-chromene-3-sulfonyl chloride lies in its use as a scaffold for creating large, diverse libraries of novel compounds. nih.gov The sulfonyl chloride moiety is an excellent electrophilic handle for derivatization, most commonly leading to the formation of a wide range of sulfonamides.

Advanced strategies for expanding the chemical space include:

Combinatorial Chemistry: Utilizing multi-component reactions (MCRs) allows for the rapid assembly of complex molecules from simple building blocks in a single step. nih.govnih.gov This approach can be used to combine the chromene sulfonyl chloride with various amines and other reactants to quickly generate a large library of derivatives.

Privileged Scaffold-Based Synthesis: The chromene nucleus is considered a "privileged structure" in medicinal chemistry, meaning it is a scaffold that can bind to multiple biological targets. mdpi.comresearchgate.net Derivatization strategies will focus on adding diverse functional groups to this core to explore interactions with a wide range of proteins.

Molecular Hybridization: This involves combining the chromene-sulfonamide scaffold with other known pharmacophores to create hybrid molecules. mdpi.com This strategy aims to develop agents that can interact with multiple biological targets simultaneously, potentially leading to enhanced efficacy or novel mechanisms of action. mdpi.com

By systematically reacting 6-methoxy-2H-chromene-3-sulfonyl chloride with a diverse set of primary and secondary amines, phenols, and other nucleophiles, researchers can generate extensive libraries. These libraries can then be subjected to screening to identify compounds with desired properties, effectively exploring new regions of medicinally relevant chemical space. nih.govrsc.org

Identification of New Biological Targets and Mechanisms of Action for Chromene-Derived Compounds

Derivatives of the chromene scaffold have demonstrated a remarkable breadth of biological activities. researchgate.netresearchgate.netamrita.edu The introduction of a sulfonamide linkage, derived from 6-methoxy-2H-chromene-3-sulfonyl chloride, creates a class of compounds with significant therapeutic potential, particularly in oncology and metabolic diseases.

Emerging research focuses on identifying novel biological targets for these compounds. Recent studies have highlighted several key areas:

Enzyme Inhibition: Chromene-based sulfonamides have been synthesized and evaluated as inhibitors of various enzymes. For instance, certain derivatives show potent inhibitory activity against carbonic anhydrase (CA) isoforms, particularly the tumor-associated hCA IX and hCA XII. nih.gov Others have been developed as potential antidiabetic agents by targeting α-amylase and α-glucosidase. rsc.org

Kinase Inhibition: The chromene scaffold is present in molecules that target protein kinases, which are crucial regulators of cell signaling. Derivatives of 6-methoxy-benzo[h]chromene have shown promising inhibitory efficacy against key cancer-related kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). mdpi.com

Disruption of Protein-Protein Interactions: The structural complexity available through derivatization allows for the design of molecules that can interfere with protein-protein interactions, a challenging but highly valuable therapeutic strategy.

Modulation of Apoptosis: Many chromene derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). mdpi.comresearchgate.net Future research will aim to elucidate the specific pathways involved, such as the inhibition of anti-apoptotic proteins like Bcl-2 or the dual inhibition of topoisomerases and tubulin. researchgate.netresearchgate.net

| Compound Class | Biological Target(s) | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Chromene-containing Aromatic Sulfonamides | Carbonic Anhydrases (hCA I, II, IX, XII) | Anticancer | nih.gov |

| 4H-Chromene-Azo Sulfonamide Hybrids | EGFR, hCAII, MMP-2 | Anticancer | mdpi.com |

| 6-Sulfonamide-2H-chromene derivatives | α-amylase, α-glycosidase, PPAR-γ | Antidiabetic | rsc.org |

| 2-Amino-4-aryl-6-methoxy-4H-benzo[h]chromene | EGFR, VEGFR-2 | Anticancer | mdpi.com |

| Aryl-substituted 1H-benzo[f]chromene | Topoisomerase I & II, Tubulin | Anticancer | researchgate.net |

Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Discovery

The convergence of combinatorial chemistry and high-throughput screening (HTS) has revolutionized drug discovery. ewadirect.comresearchgate.net This paradigm is perfectly suited for exploring the potential of 6-methoxy-2H-chromene-3-sulfonyl chloride.

The workflow for future lead discovery will likely involve:

Library Synthesis: Using the advanced derivatization strategies mentioned in section 7.2, large, focused libraries of compounds will be synthesized from the 6-methoxy-2H-chromene-3-sulfonyl chloride precursor.

Assay Development: Robust and miniaturized biological assays (both biochemical and cell-based) will be developed for the specific disease targets of interest. researchgate.net

High-Throughput Screening: Automated robotic systems will be used to rapidly screen the entire compound library against the target assays, generating vast amounts of data on their biological activity. ewadirect.comresearchgate.net

Hit Identification and Validation: Sophisticated data analysis will identify "hits"—compounds that show desired activity. These hits will then undergo secondary screening and validation to confirm their activity and eliminate false positives. strath.ac.uk

This integrated approach enables the efficient sifting of thousands of novel derivatives to find promising lead compounds for further medicinal chemistry optimization. researchgate.net

Potential Applications in Chemical Biology Probes and Material Science

Beyond therapeutics, derivatives of 6-methoxy-2H-chromene-3-sulfonyl chloride have potential applications as tools for basic research and in the development of new materials.

Chemical Biology Probes: The chromene skeleton is the backbone for a range of fluorescent molecules. aip.orgaip.org By attaching specific recognition moieties to the chromene core via the sulfonyl chloride handle, it is possible to design fluorescent probes for sensing and bioimaging. aip.orgresearchgate.net For example, chromene-based probes have been developed for the selective detection of biologically relevant analytes such as thiols, amino acids, and various enzymes. aip.orgresearchgate.net This opens the door to creating specialized probes to visualize and study complex biological processes in real-time. researchgate.net

Material Science: The photochromic and fluorescent properties of some chromene derivatives make them attractive for applications in material science. researchgate.net Combining the chromene scaffold with other functional units, such as azo dyes, can lead to the construction of new materials with unique optical properties. nih.gov These materials could find use in areas like optical data storage, molecular switches, or as components in advanced sensor technologies.

The versatility of the 6-methoxy-2H-chromene-3-sulfonyl chloride scaffold ensures that its derivatives will continue to be a fertile ground for innovation in both the life sciences and material sciences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.